Makisterone C
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Overview
Description
Makisterone C is a natural product found in Rhaponticum carthamoides, Sida spinosa, and other organisms with data available.
Scientific Research Applications
1. Makisterone C as a Molting Hormone in Insects
Makisterone A, a closely related compound to this compound, has been extensively studied as a molting hormone in various insects. It's a 28-carbon ecdysteroid crucial for the molting process in insects such as the milkweed bug and honey bee. This compound, due to its structural similarity, may share similar biological roles in insects (Kaplanis et al., 1975); (Kelly et al., 1984); (Feldlaufer & Svoboda, 1986).
2. Utilization of Dietary Sterols by Insects
This compound, like Makisterone A, may be involved in the utilization of dietary sterols in insects, particularly in species that cannot convert certain sterols to cholesterol. This aspect is crucial in understanding insect metabolism and development (Feldlaufer et al., 1985); (Royer et al., 1993).
3. Biochemical Analysis and Immunoassays
This compound has been used as an internal standard in biochemical analyses and immunoassays, demonstrating its utility in scientific research for studying ecdysteroids (Lafont et al., 1982); (Royer et al., 1995).
4. Isolation from Natural Sources
Recent research has identified this compound-20,22-acetonide in leaves of Rhaponticum uniflorum, demonstrating its natural occurrence and potential for extraction and analysis (Olennikov, 2018).
5. Impact on Development and Detoxification in Insects
Studies have explored the effect of phytoecdysteroids like Makisterone A on the development and detoxification enzymes of certain insects, suggesting a similar potential impact of this compound in pest control and understanding insect physiology (Ajaha et al., 2021).
6. Role in Insect Reproduction
Research indicates that exogenous ecdysteroids like Makisterone A can influence egg hatch in insects, implying that this compound could have similar effects on insect reproduction (Dorn & Buhlmann, 1982).
Properties
CAS No. |
19974-41-5 |
---|---|
Molecular Formula |
C29H48O7 |
Molecular Weight |
508.7 g/mol |
IUPAC Name |
(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R,5R)-5-ethyl-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C29H48O7/c1-7-16(25(2,3)34)12-24(33)28(6,35)23-9-11-29(36)18-13-20(30)19-14-21(31)22(32)15-26(19,4)17(18)8-10-27(23,29)5/h13,16-17,19,21-24,31-36H,7-12,14-15H2,1-6H3/t16-,17+,19+,21-,22+,23+,24-,26-,27-,28-,29-/m1/s1 |
InChI Key |
CIQDSODCPIIBBH-RUVATRSJSA-N |
Isomeric SMILES |
CC[C@H](C[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)C(C)(C)O |
SMILES |
CCC(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)C(C)(C)O |
Canonical SMILES |
CCC(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)C(C)(C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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